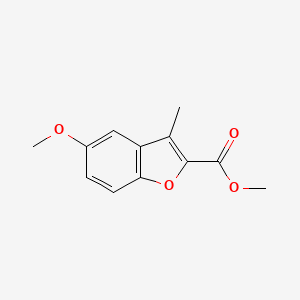

Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate

説明

Chemical Reactions Analysis

科学的研究の応用

Antimicrobial Activity

Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate derivatives have shown potential in antimicrobial applications. Krawiecka et al. (2012) synthesized derivatives of this compound and tested them for antimicrobial activity against Gram-positive cocci, Gram-negative rods, and yeasts, demonstrating promising results (Krawiecka et al., 2012).

Anticholinesterase Action

Luo et al. (2005) researched the synthesis of tetrahydrofurobenzofurans and dihydromethanobenzodioxepines from 5-hydroxy-3-methyl-3H-benzofuran-2-one, a related compound. They found that specific carbamates of these phenols exhibited impressive inhibitory activities against human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in neurological disorders (Luo et al., 2005).

Anti-HIV Activity

Mubarak et al. (2007) synthesized new benzofuran derivatives and tested their in vitro anti-HIV-1 and HIV-2 activities. Their study showed that specific derivatives could inhibit HIV replication in cell culture at non-toxic concentrations, indicating the potential of these compounds in anti-HIV therapies (Mubarak et al., 2007).

Antitumor and Antimicrobial Properties

Xia et al. (2016) isolated new benzofuran derivatives from Nicotiana tabacum leaves, including a compound related to methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate. These compounds exhibited moderate inhibitory activities on human cancer cell lines, suggesting potential applications in cancer research (Xia et al., 2016).

β-Amyloid Aggregation Inhibition

Choi et al. (2003) described the synthesis of a benzofuran derivative that showed potent inhibition of β-amyloid aggregation. This finding is significant as β-amyloid aggregation is a key feature in Alzheimer's disease, and such compounds could have therapeutic applications (Choi et al., 2003).

特性

IUPAC Name |

methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-7-9-6-8(14-2)4-5-10(9)16-11(7)12(13)15-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGZMJOOOCVNYTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,7-Dihydro-5H-cyclopenta[B]pyridin-4-amine](/img/structure/B1316710.png)

![6-Fluoro-2-methylbenzo[d]thiazole](/img/structure/B1316711.png)